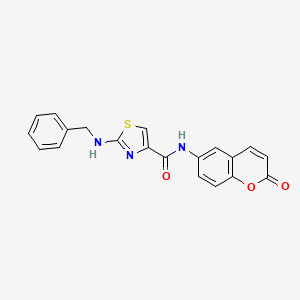![molecular formula C13H17Br2NO2S B12181040 [(2,4-Dibromo-5-methylphenyl)sulfonyl]cyclohexylamine](/img/structure/B12181040.png)
[(2,4-Dibromo-5-methylphenyl)sulfonyl]cyclohexylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,4-Dibromo-5-methylphenyl)sulfonyl]cyclohexylamine is an organic compound that features a sulfonyl group attached to a cyclohexylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dibromo-5-methylphenyl)sulfonyl]cyclohexylamine typically involves the reaction of 2,4-dibromo-5-methylbenzenesulfonyl chloride with cyclohexylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(2,4-Dibromo-5-methylphenyl)sulfonyl]cyclohexylamine can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be a site for nucleophilic attack, leading to substitution reactions.
Oxidation and reduction: The compound can participate in redox reactions, particularly involving the sulfonyl group.
Coupling reactions: The aromatic ring with bromine substituents can undergo coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
[(2,4-Dibromo-5-methylphenyl)sulfonyl]cyclohexylamine has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological studies: It can be used to study the interactions of sulfonyl-containing compounds with biological targets.
Chemical synthesis: As an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of [(2,4-Dibromo-5-methylphenyl)sulfonyl]cyclohexylamine involves its interaction with molecular targets through its sulfonyl and amine groups. These functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- [(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine
- [(2,4-Dibromo-5-methylphenyl)sulfonyl]-3-pyridylamine
Uniqueness
[(2,4-Dibromo-5-methylphenyl)sulfonyl]cyclohexylamine is unique due to the presence of the cyclohexylamine moiety, which imparts different steric and electronic properties compared to its pyridylamine analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C13H17Br2NO2S |
|---|---|
Peso molecular |
411.15 g/mol |
Nombre IUPAC |
2,4-dibromo-N-cyclohexyl-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H17Br2NO2S/c1-9-7-13(12(15)8-11(9)14)19(17,18)16-10-5-3-2-4-6-10/h7-8,10,16H,2-6H2,1H3 |
Clave InChI |
PIOIMJXWXFWMOE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Br)Br)S(=O)(=O)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B12180959.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B12180969.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-2-[methyl({[4-(morpholin-4-yl)phenyl]carbamoyl}methyl)amino]acetamide](/img/structure/B12180972.png)
![N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12180976.png)

![(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone](/img/structure/B12180983.png)



![2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12181009.png)
![2-[ethyl({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)amino]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B12181011.png)
![1-(4-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B12181017.png)
![1-{[4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B12181035.png)
